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Compound of Interest

cyclohexyl(1H-indol-3-
Compound Name:
yl)methanone

Cat. No.: B11879581

An Application Note and Protocol for the Sensitive and Selective Detection of Cyclohexyl(1H-
indol-3-yl)methanone (CHIM) in Human Plasma using LC-MS/MS.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method for the quantitative analysis of cyclohexyl(1H-indol-3-
yl)methanone (CHIM), a synthetic cannabinoid, in human plasma. The protocol employs a
straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by
chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole
mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high
selectivity and sensitivity. This method is suitable for research, clinical, and forensic
applications requiring the reliable detection and quantification of this compound.

Introduction

Synthetic cannabinoids represent a large and diverse class of new psychoactive substances
(NPS) designed to mimic the effects of A°-tetrahydrocannabinol (THC). Cyclohexyl(1H-indol-
3-yl)methanone, hereafter referred to as CHIM, is a synthetic cannabinoid featuring a
cyclohexyl group, distinguishing it from more common alkyl- or fluoropentyl-substituted
analogues. As potent agonists of the cannabinoid receptors CB1 and CB2, these compounds
can induce severe toxicological effects. The rapid evolution of their chemical structures
presents a continuous challenge for analytical laboratories.
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This document provides a detailed protocol for the extraction and quantification of CHIM in
human plasma. The method utilizes a standard SPE procedure for efficient sample preparation
and a sensitive LC-MS/MS method for detection, making it applicable for various research and
drug development settings.

Experimental Protocols

Materials and Reagents
o Standards: CHIM analytical standard, CHIM-d4 internal standard (IS).

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (Hz20) - all LC-MS grade.

Reagents: Formic acid (FA), Ammonium formate.

SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL).

Plasma: Human plasma, K2 EDTA.

Sample Preparation: Solid-Phase Extraction (SPE)

e Pre-treatment: To a 100 pL aliquot of human plasma, add 25 yL of the internal standard
working solution (CHIM-d4, 100 ng/mL) and 200 pL of 4% phosphoric acid in water. Vortex
for 10 seconds.

o SPE Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of Hz20.
o Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
e Washing: Wash the cartridge with 1 mL of 20% MeOH in water, followed by 1 mL of hexane.

o Elution: Elute the analyte and internal standard with 1 mL of a 2% ammonium hydroxide in
ethyl acetate solution.

e Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

¢ Reconstitution: Reconstitute the dried extract in 100 yL of the mobile phase (50:50 ACN:H20
with 0.1% FA). Vortex and transfer to an autosampler vial.
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LC-MS/MS Instrumentation and Conditions

Liquid Chromatograph: Shimadzu Nexera or equivalent.

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

Analytical Column: Phenomenex Kinetex C18 (2.6 um, 100 x 2.1 mm) or equivalent.

Column Temperature: 40°C

Injection Volume: 5 pL

Table 1: Liquid Chromatography Parameters

Parameter Value

Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min

Gradient Program

Time (min) %B
0.00 30
5.00 95
6.00 95
6.01 30
8.00 30

Table 2: Mass Spectrometry Parameters
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Parameter Value

lonization Mode Electrospray lonization (ESI), Positive
Curtain Gas (CUR) 35 psi

Collision Gas (CAD) Medium

lonSpray Voltage (IS) 5500 V

Temperature (TEM) 500°C

lon Source Gas 1 (GS1) 50 psi

lon Source Gas 2 (GS2) 60 psi

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions were optimized for the detection
of CHIM and its deuterated internal standard. The quantifier transition is used for concentration
calculations, while the qualifier is used for identity confirmation.

Table 3: Optimized MRM Transitions and Energies

] Declusterin o
Precursor Productlon Dwell Time . Collision
Compound g Potential
lon (Q1) m/iz (Q3) m/z (ms) V) Energy (V)
CHIM
» 282.2 144.1 100 80 25
(Quantifier)
CHIM
3 282.2 116.1 100 80 35
(Quialifier)
CHIM-d4 (IS) 286.2 148.1 100 80 25

Results and Data

The method was validated for linearity, sensitivity, precision, and accuracy. The following table
summarizes the performance characteristics, based on typical results for structurally similar
synthetic cannabinoids.
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Table 4: Method Validation Summary

Parameter

Result

Linearity Range

0.1 - 100 ng/mL

Correlation Coefficient (r?) >0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) <10%
Inter-day Precision (%CV) <12%

Accuracy (% Recovery)

88% - 105%

Matrix Effect

Minimal (< 15%)

Diagrams
Experimental Workflow

The diagram below outlines the major steps of the analytical procedure, from sample receipt to

final data analysis.
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Sample Preparation

1. Plasma Sample (100 pL)

\
2. Add Internal Standard (IS)

Y

3. Pre-treatment (Acidification)

\
4. Solid-Phase Extraction (SPE)

5. Elution

\

6. Evaporation

\

7. Reconstitution

LC-MS/MVS Analysis

8. LC Injection

\

9. Chromatographic Separation

\
10. MS/MS Detection (MRM)

Data Prvcessing

11. Peak Integration

\

12. Quantification

\
13. Final Report
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Caption: Workflow for CHIM analysis in plasma.
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Cannabinoid Receptor Signaling Pathway

CHIM acts as an agonist on cannabinoid receptors (CB1/CB2), which are G-protein coupled
receptors. The activation of these receptors initiates a downstream signaling cascade that
modulates neurotransmitter release.

e ) - Conversion______________
Cell Membrane Inhibits .
ilo Protein

ivates . [GR1/CB2 Receptop—~civates Activates MAPK Pathway
Modulates

CHIM (Agonist)

lon Channels
(Ca2* Influx 1, K* Efflux 1)

Click to download full resolution via product page

Caption: Simplified CB1/CB2 receptor signaling.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of
cyclohexyl(1H-indol-3-yl)methanone in human plasma. The protocol, involving a
straightforward SPE sample preparation and rapid chromatographic analysis, is well-suited for
high-throughput environments. The method meets typical validation criteria for bioanalytical
assays and can be readily implemented in laboratories for research, clinical toxicology, and
forensic investigations involving synthetic cannabinoids.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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